molecular formula C14H16Cl2N2O B11100305 N'-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide

Cat. No.: B11100305
M. Wt: 299.2 g/mol
InChI Key: HSUZMWPSVCUTLT-RQZCQDPDSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic ring.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Studies: The compound is investigated for its interactions with enzymes and proteins, providing insights into its potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)aceto hydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]cyclohexanecarbohydrazide is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly effective in certain chemical reactions and interactions with biological targets, distinguishing it from other hydrazones with different substituents.

Properties

Molecular Formula

C14H16Cl2N2O

Molecular Weight

299.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H16Cl2N2O/c15-12-7-4-8-13(16)11(12)9-17-18-14(19)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,18,19)/b17-9+

InChI Key

HSUZMWPSVCUTLT-RQZCQDPDSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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